1-Chloro-7-ethylisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

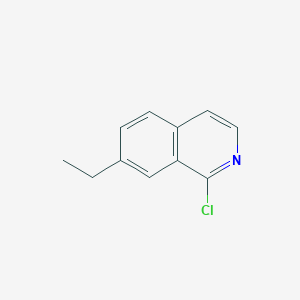

1-Chloro-7-ethylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure

Preparation Methods

The synthesis of 1-Chloro-7-ethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides, catalyzed by silver (Ag) to form substituted isoquinolines . Another method includes the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Chloro-7-ethylisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-7-ethylisoquinoline has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

Industry: The compound is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-7-ethylisoquinoline involves its interaction with various molecular targets. Isoquinoline derivatives can inhibit enzymes or interact with DNA, leading to their biological effects. For example, some derivatives act as protein kinase inhibitors, which can interfere with cell signaling pathways and inhibit cancer cell growth .

Comparison with Similar Compounds

1-Chloro-7-ethylisoquinoline can be compared with other isoquinoline derivatives such as:

Quinoline: Similar in structure but with different reactivity and applications.

1-Benzylisoquinoline: Found in natural alkaloids like papaverine, with distinct biological activities.

7-Chloroquinoline: Known for its antimalarial properties. The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.

Biological Activity

1-Chloro-7-ethylisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chlorine atom at the first position and an ethyl group at the seventh position of the isoquinoline framework. Its molecular formula is C11H10ClN with a molecular weight of approximately 205.68 g/mol. The unique substitution pattern influences its chemical reactivity and biological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of kinases, which play a critical role in cell signaling pathways. Additionally, it may exert effects through:

- Enzyme Inhibition : By binding to active sites of specific enzymes, it can inhibit their activity.

- Receptor Modulation : Acting as an agonist or antagonist at certain receptors can alter physiological responses.

Antimicrobial Activity

Research indicates that isoquinoline derivatives, including this compound, exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

This compound has been evaluated for its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast) | 3.8 | Cell cycle arrest |

| HeLa (Cervical) | 4.5 | Inhibition of proliferation |

These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

Some studies suggest that isoquinoline derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the substituents at different positions on the isoquinoline ring can enhance or diminish its activity:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methyl | 3 | Increased cytotoxicity |

| Ethyl | 7 | Enhanced receptor binding |

This table illustrates how specific structural changes can impact the pharmacological profile of isoquinoline derivatives.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures showed significant antimicrobial activity against resistant strains of bacteria, indicating that modifying the isoquinoline core could yield potent antimicrobial agents .

- Cytotoxicity Against Cancer Cells : Research indicated that certain isoquinoline derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window for future drug development .

- Inflammation Models : In vivo models have shown that these compounds can reduce inflammation markers in animal models, supporting their potential use in inflammatory diseases .

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

1-chloro-7-ethylisoquinoline |

InChI |

InChI=1S/C11H10ClN/c1-2-8-3-4-9-5-6-13-11(12)10(9)7-8/h3-7H,2H2,1H3 |

InChI Key |

GJMPHULNGGTVOY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=CN=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.